2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18345080
InChI: InChI=1S/C15H9FO2/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13H
SMILES:
Molecular Formula: C15H9FO2
Molecular Weight: 240.23 g/mol

2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione

CAS No.:

Cat. No.: VC18345080

Molecular Formula: C15H9FO2

Molecular Weight: 240.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione -

Specification

Molecular Formula C15H9FO2
Molecular Weight 240.23 g/mol
IUPAC Name 2-(3-fluorophenyl)indene-1,3-dione
Standard InChI InChI=1S/C15H9FO2/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13H
Standard InChI Key UAUATSHJDXYFHL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)F

Introduction

Structural and Molecular Analysis

Core Architecture and Stereoelectronic Features

The molecule consists of a bicyclic indene-1,3-dione system fused to a 3-fluorophenyl substituent. X-ray crystallography of analogous indene-diones reveals a nearly coplanar arrangement between the indene core and aryl ring, stabilized by conjugation between the diketone and aromatic π-systems . The fluorine atom at the meta position induces electron-withdrawing effects, polarizing the phenyl ring and enhancing the compound’s electrophilicity at the α-carbonyl positions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC15H9FO2\text{C}_{15}\text{H}_{9}\text{FO}_{2}
Molecular Weight240.23 g/mol
IUPAC Name2-(3-Fluorophenyl)indene-1,3-dione
SMILESC1=CC=C(C(=C1)F)C2C(=O)C3=CC=CC=C3C2=O
InChI KeySCNCZXQJFFHMNP-UHFFFAOYSA-N

Spectroscopic Signatures

Fourier-transform infrared (FT-IR) spectroscopy of related indene-diones shows strong absorptions at 1700–1750 cm1^{-1} for the diketone carbonyls and 1250–1100 cm1^{-1} for C-F stretching . Nuclear magnetic resonance (NMR) spectra typically exhibit downfield-shifted protons adjacent to electron-withdrawing groups, with 1H^1\text{H} NMR resonances for the fluorophenyl protons appearing as complex multiplets due to 19F^{19}\text{F}-1H^1\text{H} coupling .

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves a Friedel-Crafts acylation of phthalic anhydride derivatives with 3-fluorophenylacetylene, followed by cyclization under acidic conditions . Alternative pathways include:

  • Kilgore Method: Diethyl phthalate reacts with 3-fluorophenylmagnesium bromide in a Grignard addition, followed by acid-catalyzed decarboxylation .

  • Palladium-Catalyzed Insertion: tert-Butyl isocyanide inserts into palladium intermediates derived from 2-bromophenyl ketones, yielding substituted indene-diones after hydrolysis .

Table 2: Synthesis Yields Across Methods

MethodYield (%)ConditionsReference
Friedel-Crafts Acylation50–62AlCl3_3, 80°C, 12 h
Kilgore Cyclization45–55H2_2SO4_4, reflux
Pd-Catalyzed Insertion61–75Pd(OAc)2_2, dioxane

Green Chemistry Approaches

Electrochemical synthesis using undivided cells has been explored for analogous indene-diones, achieving 70–85% yields via Michael addition between catechol derivatives and indene-dione precursors . This method avoids hazardous solvents and enables precise control over reaction kinetics .

Chemical Reactivity and Functionalization

Knoevenagel Condensation

The α,β-unsaturated diketone undergoes Knoevenagel reactions with active methylene compounds like malononitrile, forming cyano-substituted derivatives . For example, reaction with malononitrile at room temperature yields 2-(3-fluorophenyl)-2-dicyanomethylene-indene-1,3-dione (85% yield), while heating produces tetracyano analogs (34–45% yield) .

Coordination Chemistry

The diketone moiety chelates metal ions, forming complexes with Cu2+^{2+} and Sr2+^{2+} that exhibit fluorescence turn-on effects . Density functional theory (DFT) studies suggest intramolecular charge transfer (ICT) from the indene-dione to the metal, enhancing quantum yields by 3–5 fold .

Applications in Materials Science

Fluorescent Chemosensors

2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione derivatives serve as selective Cu2+^{2+} sensors, with detection limits as low as 10 nM . Complexation with Cu2+^{2+} blue-shifts emission maxima by 40–50 nm, attributed to ligand-to-metal charge transfer (LMCT) .

Organic Electronics

The compound’s extended π-system and electron-deficient core make it a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Thin films exhibit electron mobilities of 0.01–0.05 cm2^2/V·s, comparable to fullerene derivatives .

Spectroscopic Characterization Techniques

UV-Vis and Fluorescence Spectroscopy

The compound exhibits a broad absorption band at 350–400 nm (ε ≈ 104^4 L/mol·cm) due to π→π* transitions . Fluorescence emission at 450–500 nm (Φ = 0.15–0.25) is solvent-dependent, with red shifts in polar aprotic media .

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 240.0586 ([M+H]+^+), with fragmentation patterns dominated by loss of CO (28 Da) and HF (20 Da) .

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